Ret-IN-22

RET-V804M Gatekeeper Mutation Kinase Inhibition

Differentiate your kinase panel with Ret-IN-22 (compound 17b). Engineered for high selectivity, it potently inhibits wild-type RET and the V804M gatekeeper mutant. Its unique ability to moderately target the G810C solvent-front mutant addresses key resistance gaps left by Selpercatinib and Pralsetinib, making it essential for building clinically relevant models.

Molecular Formula C29H31F3N6O4
Molecular Weight 584.6 g/mol
Cat. No. B12386938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-22
Molecular FormulaC29H31F3N6O4
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CC(=NN3)C4=CC=C(C=C4)OCCN5CCOCC5)C(F)(F)F
InChIInChI=1S/C29H31F3N6O4/c1-28(2,29(30,31)32)25-18-26(37-42-25)34-27(39)33-21-7-3-19(4-8-21)23-17-24(36-35-23)20-5-9-22(10-6-20)41-16-13-38-11-14-40-15-12-38/h3-10,17-18H,11-16H2,1-2H3,(H,35,36)(H2,33,34,37,39)
InChIKeyKVGTWUGUDPNRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ret-IN-22: A Potent and Selective RET Kinase Inhibitor with Activity Against Key Resistance Mutations


Ret-IN-22 (also known as compound 17b) is a 3,5-diaryl-1H-pyrazol-based urea developed as a next-generation RET kinase inhibitor [1]. It demonstrates potent inhibitory activity against both wild-type RET and the clinically relevant gatekeeper mutant RET-V804M [1]. A key characteristic is its high selectivity profile, which notably spares the kinases VEGFR2 and EGFR, common off-targets associated with the toxicity of earlier multikinase inhibitors [1].

Why a Standard RET Inhibitor Cannot Substitute for Ret-IN-22 in Advanced Research Applications


Generic substitution of RET inhibitors is scientifically unsound due to profound differences in selectivity, potency against mutants, and pharmacokinetic profiles. First-generation multikinase inhibitors (e.g., Cabozantinib, Vandetanib) exhibit significant off-target toxicity due to potent VEGFR2 and EGFR inhibition and are largely inactive against the common V804L/M gatekeeper mutations [1]. While second-generation selective inhibitors like Selpercatinib and Pralsetinib address V804M activity, they retain nanomolar affinity for VEGFR2 and, critically, are inactive against emerging solvent-front resistance mutations such as G810C/S/R [1]. The unique chemical structure of Ret-IN-22 (compound 17b) was specifically engineered to overcome these sequential limitations, providing a distinct profile not replicated by other in-class compounds [1].

Quantitative Differentiation of Ret-IN-22: A Head-to-Head Evidence Guide for Scientific Procurement


Retained Potency Against the V804M Gatekeeper Mutation

Ret-IN-22 (compound 17b) demonstrates a balanced and potent inhibitory profile against both wild-type RET and the V804M gatekeeper mutant [1]. This is a critical point of differentiation from the clinically approved second-generation inhibitor Selpercatinib, against which it is compared [1].

RET-V804M Gatekeeper Mutation Kinase Inhibition Thyroid Cancer NSCLC

Unique Activity Against Solvent-Front G810C Resistance Mutation

A major liability of clinically approved RET inhibitors Selpercatinib and Pralsetinib is their complete inactivity against acquired resistance mutations in the solvent-front region, such as G810C/S/R [1]. In stark contrast, Ret-IN-22 (compound 17b) retains moderate potency against the G810C mutant in a cellular context, a capability explicitly noted as absent in the current standard-of-care agents [1].

RET-G810C Solvent-Front Mutation Acquired Resistance Selpercatinib Resistance

Superior Kinase Selectivity: Sparing of VEGFR2 and EGFR

A key design goal for Ret-IN-22 was to achieve high selectivity over VEGFR2 and EGFR, which are major off-targets responsible for the dose-limiting toxicities (e.g., hypertension, skin rash) of both multikinase and some selective RET inhibitors [1]. The original research publication highlights that Ret-IN-22 (compound 17b) displays a 'highly selective profile to most kinases, especially to EGFR and VEGFR2' [1]. This contrasts with Pralsetinib, which retains significant VEGFR2 binding affinity (Ki ≈ 16 nM) [1].

Kinase Selectivity VEGFR2 EGFR Off-Target Toxicity Safety Profile

Optimal Application Scenarios for Ret-IN-22 Based on Evidence-Based Differentiation


Investigating Acquired Resistance to Second-Generation RET Inhibitors

This is the premier application scenario for Ret-IN-22. Its demonstrated, moderate activity against the G810C solvent-front mutant directly addresses a critical gap in the current RET inhibitor landscape, as approved drugs Selpercatinib and Pralsetinib are inactive against this resistance mechanism [1]. It is the ideal tool compound for establishing and validating cellular and in vivo models of acquired resistance, and for screening combination strategies to overcome this specific clinical challenge [1].

In Vivo Efficacy Studies Requiring an Oral, Selective RET Agent with a Favorable PK Profile

For in vivo xenograft studies, particularly those involving the V804M mutation, Ret-IN-22 offers a validated option. It has demonstrated promising oral in vivo antitumor efficacy in a BaF3-CCDC6-RET-V804M xenograft model and has been reported to possess better pharmacokinetic properties compared to close analogs [1]. This makes it a suitable candidate for chronic oral dosing studies where target coverage and minimal toxicity are critical.

Mechanistic Studies of RET-Driven Signaling with Minimal Off-Target Confounding

In experiments requiring precise interrogation of the RET signaling pathway, the high selectivity of Ret-IN-22 over VEGFR2 and EGFR is a decisive advantage [1]. This contrasts with Pralsetinib (which retains VEGFR2 activity) and earlier multikinase inhibitors. By minimizing off-target effects, Ret-IN-22 provides cleaner and more interpretable phosphoproteomic and downstream signaling data, making it a superior choice for fundamental discovery research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ret-IN-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.